ethyl 3-(3,4-dimethoxyphenyl)-7-(furan-2-carbonyloxy)-4-oxo-4H-chromene-2-carboxylate
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Overview
Description
Ethyl 3-(3,4-dimethoxyphenyl)-7-(furan-2-carbonyloxy)-4-oxo-4H-chromene-2-carboxylate is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, is characterized by its unique structure, which includes a chromene core, a furan ring, and multiple methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3,4-dimethoxyphenyl)-7-(furan-2-carbonyloxy)-4-oxo-4H-chromene-2-carboxylate typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde, ethyl acetoacetate, and furan-2-carboxylic acid. The synthetic route may involve the following steps:
Aldol Condensation: The reaction between 3,4-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of a base to form a β-keto ester.
Cyclization: The β-keto ester undergoes cyclization to form the chromene core.
Esterification: The chromene core is then esterified with furan-2-carboxylic acid to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,4-dimethoxyphenyl)-7-(furan-2-carbonyloxy)-4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 3-(3,4-dimethoxyphenyl)-7-(furan-2-carbonyloxy)-4-oxo-4H-chromene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-(3,4-dimethoxyphenyl)-7-(furan-2-carbonyloxy)-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit certain enzymes involved in inflammatory pathways.
Scavenging Free Radicals: The antioxidant properties allow it to neutralize free radicals, reducing oxidative stress.
Modulating Signaling Pathways: It can modulate signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Ethyl 3-(3,4-dimethoxyphenyl)-7-(furan-2-carbonyloxy)-4-oxo-4H-chromene-2-carboxylate can be compared with other similar compounds, such as:
3-(3,4-Dimethoxyphenyl)-3-[(furan-2-carbonyl)-amino]propionic acid: This compound shares the 3,4-dimethoxyphenyl and furan-2-carbonyl groups but differs in its core structure.
7-Hydroxy-4-methylcoumarin: A simpler chromene derivative with known biological activities.
The uniqueness of this compound lies in its complex structure, which provides a diverse range of chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-(3,4-dimethoxyphenyl)-7-(furan-2-carbonyloxy)-4-oxochromene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O9/c1-4-31-25(28)23-21(14-7-10-17(29-2)20(12-14)30-3)22(26)16-9-8-15(13-19(16)34-23)33-24(27)18-6-5-11-32-18/h5-13H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZGZJNINPMVID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CO3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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